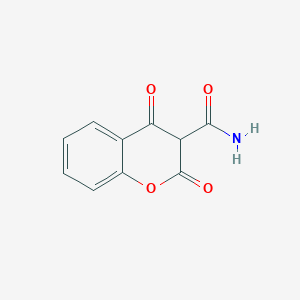![molecular formula C23H16ClN3O4S B4895881 2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895881.png)
2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MTB" and is known for its unique chemical structure, which makes it an ideal candidate for use in various scientific studies.
Mécanisme D'action
The exact mechanism of action of MTB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. MTB has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
MTB has been shown to have a range of biochemical and physiological effects. Studies have shown that MTB can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. MTB has also been shown to induce oxidative stress and DNA damage in cancer cells, which can lead to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MTB has several advantages for use in lab experiments. First, it exhibits potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for cancer research. Additionally, its unique chemical structure makes it an ideal candidate for the development of new cancer therapies. However, there are also some limitations to the use of MTB in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for research.
Orientations Futures
There are several potential future directions for research on MTB. One area of interest is the development of new cancer therapies based on the chemical structure of MTB. Researchers are also interested in further exploring the mechanism of action of MTB and identifying new targets for cancer therapy. Additionally, there is potential for MTB to be used in other scientific fields, such as drug discovery and development. Overall, the unique properties of MTB make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of MTB involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 4-nitrobenzaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product, MTB.
Applications De Recherche Scientifique
MTB has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of MTB is in cancer research. Studies have shown that MTB exhibits potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4S/c1-31-17-12-8-14(9-13-17)20-21(15-6-10-16(11-7-15)27(29)30)32-23(25-20)26-22(28)18-4-2-3-5-19(18)24/h2-13H,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTUJDSVIXESJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)
![(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)
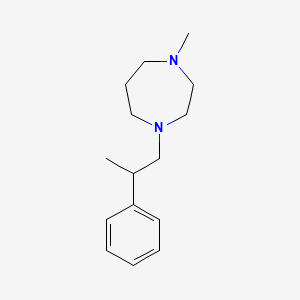
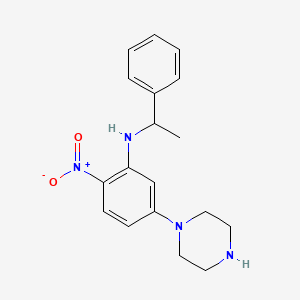
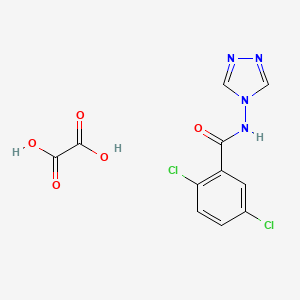
![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)
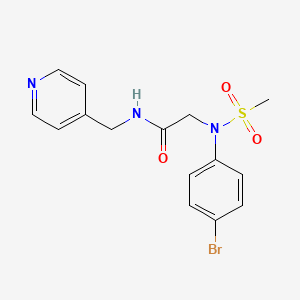

![4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4895880.png)
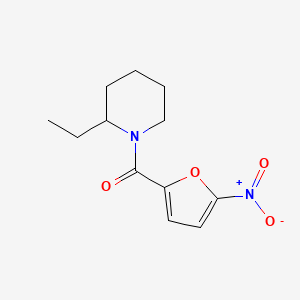
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4895889.png)
![N-[2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4895894.png)
